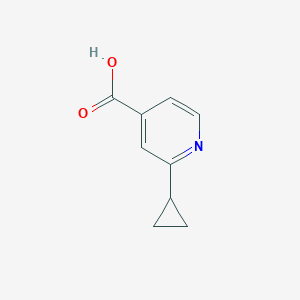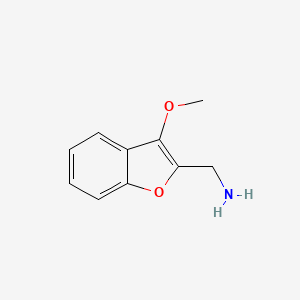
3-Morpholinoisonicotinic acid
Übersicht
Beschreibung
3-Morpholinoisonicotinic acid is a compound that has gained significant interest in scientific research in recent years. It contains a total of 28 bonds; 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of morpholines has seen significant progress recently. They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A promising alternative to chemical synthesis is the nitrilase-mediated synthesis of nicotinic acid (vitamin B3) from 3-cyanopyridine .Molecular Structure Analysis
The molecular formula of this compound is C10H12N2O3. It contains a total of 28 bonds; 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
Morpholinos are synthetic molecules that are the product of a redesign of natural nucleic acid structure. They bind to complementary sequences of RNA or single-stranded DNA by standard nucleic acid base-pairing .Physical and Chemical Properties Analysis
The molecular weight of this compound is 208.21 g/mol. It contains total 28 bond(s); 16 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 tertiary amine(s) (aromatic), and 1 hydroxyl group(s) .Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Compounds
3-Morpholinoisonicotinic acid and its derivatives play a crucial role in the synthesis of various chemical compounds. For example, 2-morpholinonicotinic acid, a derivative, is important in synthesizing antibiotics, anti-cardiovascular drugs, insecticides, and herbicides, as well as in the production of specific drugs like pranoprofen and diflufenican. The synthesis method involves esterification, nucleophilic substitution, and hydrolysis, achieving a high yield of 93% (Zhao, Lan, Xu, & Xiong, 2017).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives are used for creating potential antitumor agents. For instance, 18β-glycyrrhetinic acid derivatives with a morpholine group have been evaluated for their antitumor activities. However, the introduction of the morpholine group can impact the inhibitory potency of these compounds (Cai et al., 2019).
Development of Pharmaceutical Building Blocks
Morpholine, a related structure, is a widely used building block in pharmaceuticals due to its ability to enhance pharmacokinetic and pharmacodynamic properties. Efficient synthesis methods for producing enantiomerically pure morpholine derivatives are important for drug development (Stojiljkovic et al., 2022).
Biochemical Applications
Morpholino derivatives, such as 3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO), have applications in biochemical research. MOPSO has been recommended as a pH standard, especially for physiological applications, and its buffer system properties have been extensively studied (Wu, Berezansky, Feng, & Koch, 1993).
Radiopharmaceutical Applications
Morpholino-based compounds have been investigated for their potential in nuclear medicine applications. Studies on 99mTc-labeled Morpholinos have shown promising results in in vitro and in vivo hybridization, making them suitable for various nuclear medicine applications (Mangera et al., 2001).
Analytical Chemistry
Morpholino compounds are also valuable in analytical chemistry. For example, morpholinoethanesulfonic acid-based buffer systems have been developed to improve the analytical characteristics of fluoride sensors, demonstrating the versatility of morpholino derivatives in analytical applications (Fouskaki, Sotiropoulou, Kocí, & Chaniotakis, 2003).
Wirkmechanismus
Target of Action
3-Morpholinoisonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used primarily to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it can be inferred that the primary targets of this compound might be similar to those of isoniazid.
Mode of Action
Isoniazid, the parent compound of this compound, is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It can be hypothesized that this compound may have a similar mode of action.
Biochemical Pathways
Isoniazid interferes with the synthesis of mycolic acids, disrupting the bacterial cell wall .
Pharmacokinetics
For instance, the pharmacokinetic profile of n-3 PUFA includes digestion and bioavailability, tissular distribution, metabolism, and excretion .
Result of Action
Based on its structural similarity to isoniazid, it can be inferred that it might have similar effects, such as inhibiting the synthesis of mycolic acids, an essential component of the bacterial cell wall .
Safety and Hazards
Zukünftige Richtungen
3-Morpholinoisonicotinic acid is a compound that has gained significant interest in scientific research in recent years. The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Morpholinoisonicotinic acid are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves non-linear, cross-related, and dynamic processes .
Cellular Effects
Some studies suggest that morpholino-based compounds can exhibit antisense effects when designed against certain transcription factors . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group . These structural features may play a role in its interactions with biomolecules and its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time in laboratory settings due to factors such as the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that chemical compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues via various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be localized in specific subcellular compartments or organelles, and this localization can have effects on the activity or function of the compound .
Eigenschaften
IUPAC Name |
3-morpholin-4-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-7-9(8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKJSSJIBZOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259319-33-9 | |
| Record name | 3-(morpholin-4-yl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1430307.png)




![N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide](/img/structure/B1430314.png)

![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)





